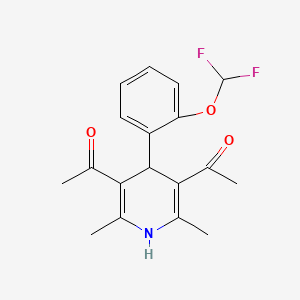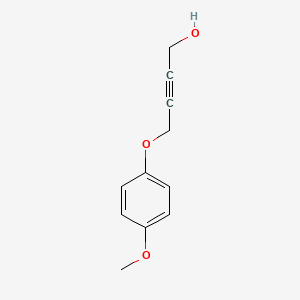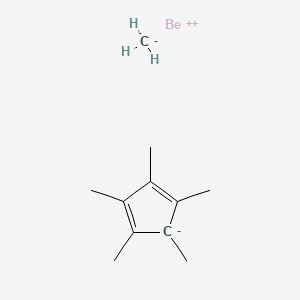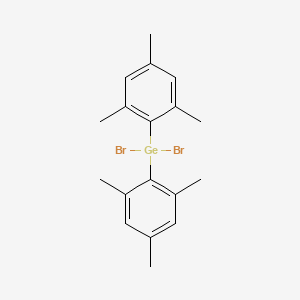
Dibromobis(2,4,6-trimethylphenyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by the presence of two bromine atoms and two 2,4,6-trimethylphenyl groups attached to a germanium atom
Vorbereitungsmethoden
The synthesis of dibromobis(2,4,6-trimethylphenyl)germane typically involves the reaction of germanium tetrachloride with 2,4,6-trimethylphenylmagnesium bromide in an inert atmosphere . The reaction is carried out in a suitable solvent, such as tetrahydrofuran, under controlled temperature conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Dibromobis(2,4,6-trimethylphenyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions. Common reagents for these reactions include organolithium or organomagnesium compounds.
Oxidation Reactions: The germanium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of germanium oxides or hydroxides.
Reduction Reactions: The compound can be reduced to form lower oxidation state germanium species using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organogermanium compounds, while oxidation reactions produce germanium oxides.
Wissenschaftliche Forschungsanwendungen
Dibromobis(2,4,6-trimethylphenyl)germane has several scientific research applications, including:
Biology: Organogermanium compounds, including this compound, are investigated for their potential biological activities, such as anticancer and antiviral properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organogermanium compounds in medicine, particularly in the development of new drugs and treatments.
Industry: The compound is used in the development of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.
Wirkmechanismus
The mechanism by which dibromobis(2,4,6-trimethylphenyl)germane exerts its effects is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways in biological systems. The germanium center may play a crucial role in these interactions, potentially influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Dibromobis(2,4,6-trimethylphenyl)germane can be compared with other similar organogermanium compounds, such as:
Dichlorobis(2,4,6-trimethylphenyl)germane: This compound has chlorine atoms instead of bromine atoms, which may result in different reactivity and properties.
Tetrakis(2,4,6-trimethylphenyl)germane: This compound has four 2,4,6-trimethylphenyl groups attached to the germanium atom, which may influence its steric and electronic properties.
Bis(2,4,6-trimethylphenyl)germanium dihydride:
Eigenschaften
CAS-Nummer |
106092-67-5 |
|---|---|
Molekularformel |
C18H22Br2Ge |
Molekulargewicht |
470.8 g/mol |
IUPAC-Name |
dibromo-bis(2,4,6-trimethylphenyl)germane |
InChI |
InChI=1S/C18H22Br2Ge/c1-11-7-13(3)17(14(4)8-11)21(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI-Schlüssel |
HYOTUEMDKARYPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Ge](C2=C(C=C(C=C2C)C)C)(Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


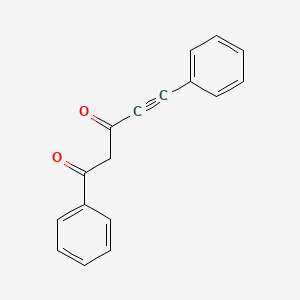
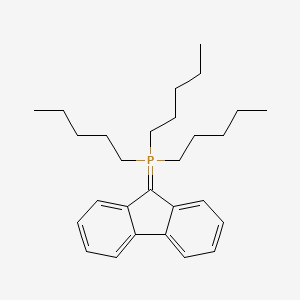
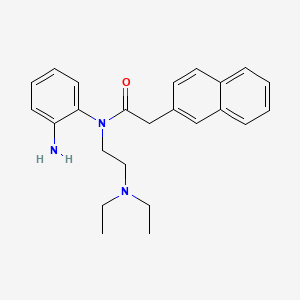
![[1-(Ethenyloxy)-2,2-dimethylpropyl]benzene](/img/structure/B14326414.png)
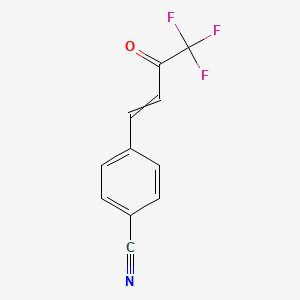
![Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)-](/img/structure/B14326425.png)
![5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane](/img/structure/B14326435.png)
![1-[(Propan-2-yl)oxy]but-2-ene](/img/structure/B14326445.png)
